N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide
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Overview
Description
N-(1-{[1,1’-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[44]nonan-2-yl}acetamide is a complex organic compound with a unique structure that includes a biphenyl group, a spirocyclic nonane ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[1,1’-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide typically involves multiple steps. One common method starts with the preparation of the biphenyl intermediate, followed by the formation of the spirocyclic nonane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-{[1,1’-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(1-{[1,1’-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticonvulsant agent in animal models of epilepsy.
Material Science: It is used in the development of organic electronic devices due to its unique structural properties.
Biological Research:
Mechanism of Action
The mechanism of action of N-(1-{[1,1’-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide involves its interaction with specific molecular targets. In medicinal applications, it binds to neuronal voltage-sensitive sodium channels, modulating their activity and exerting anticonvulsant effects . The spirocyclic structure contributes to its stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Another compound with anticonvulsant activity.
N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes: Used in the synthesis of pyrrole derivatives.
Uniqueness
N-(1-{[1,1’-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide is unique due to its combination of a biphenyl group and a spirocyclic nonane ring, which imparts distinct chemical and biological properties. Its ability to modulate neuronal sodium channels sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H26N2O3 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[1-(4-phenylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C24H26N2O3/c1-17(18-9-11-20(12-10-18)19-7-3-2-4-8-19)25-21(27)16-26-22(28)15-24(23(26)29)13-5-6-14-24/h2-4,7-12,17H,5-6,13-16H2,1H3,(H,25,27) |
InChI Key |
HVZDMPOLKDHNTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CN3C(=O)CC4(C3=O)CCCC4 |
Origin of Product |
United States |
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